![molecular formula C19H26N2O2 B5160718 1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5160718.png)
1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a compound that has been synthesized for scientific research purposes. It is a derivative of the drug vigabatrin, which is used to treat epilepsy. CPP-115 has been found to have potential therapeutic applications in a variety of neurological disorders, including addiction, anxiety, and depression.
Mechanism of Action
1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. This inhibition leads to an increase in GABA levels in the brain, which can have a calming effect and may help to alleviate symptoms of anxiety and depression. Additionally, 1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have potential therapeutic applications in addiction by reducing drug-seeking behavior.
Biochemical and Physiological Effects:
1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can have a calming effect and may help to alleviate symptoms of anxiety and depression. Additionally, 1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in neurological disorders. Additionally, 1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have low toxicity and good pharmacokinetic properties, which makes it suitable for use in animal models.
One limitation of using 1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds in the body. Additionally, 1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has only been tested in animal models, so its effects in humans are not well understood.
Future Directions
There are several future directions for research on 1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential therapeutic applications in addiction. 1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to reduce drug-seeking behavior in animal models, and further research is needed to determine its efficacy in humans.
Another area of interest is the development of more selective inhibitors of GABA aminotransferase. 1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a potent inhibitor of this enzyme, but it also inhibits other enzymes to a lesser extent. Developing more selective inhibitors could lead to more targeted therapies for neurological disorders.
Conclusion:
1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that has been synthesized for scientific research purposes. It is a potent inhibitor of GABA aminotransferase and has potential therapeutic applications in a variety of neurological disorders. While there are advantages and limitations to using 1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments, further research is needed to determine its efficacy in humans and to develop more targeted therapies for neurological disorders.
Synthesis Methods
1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is synthesized through a multi-step process that involves the reaction of various chemicals. The starting material is cyclohexanone, which is reacted with 2,5-dimethylphenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, 1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Scientific Research Applications
1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological disorders. It has been found to be a potent inhibitor of the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. This inhibition leads to an increase in GABA levels in the brain, which can have a calming effect and may help to alleviate symptoms of anxiety and depression.
properties
IUPAC Name |
1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13-8-9-14(2)17(10-13)20-19(23)15-11-18(22)21(12-15)16-6-4-3-5-7-16/h8-10,15-16H,3-7,11-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXHCLGCMXMRSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC(=O)N(C2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49733914 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.